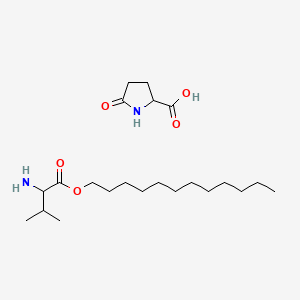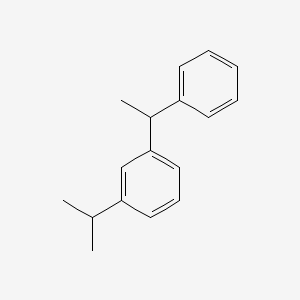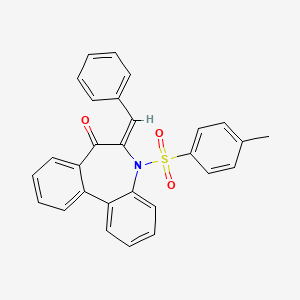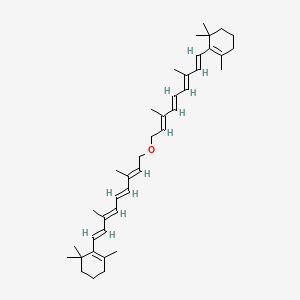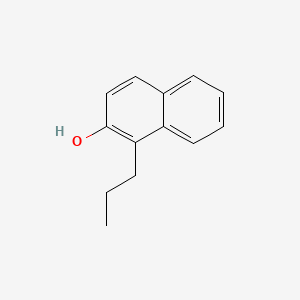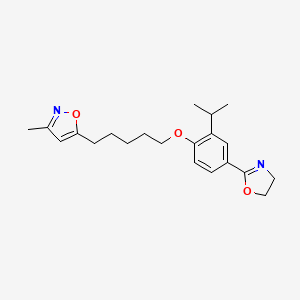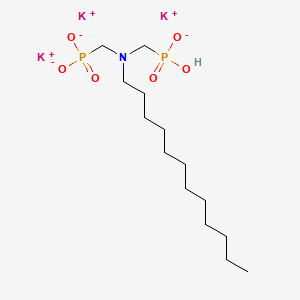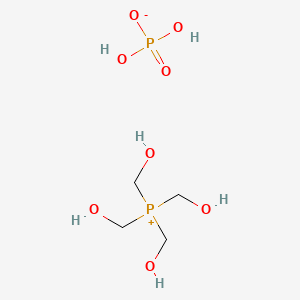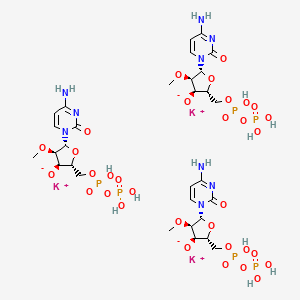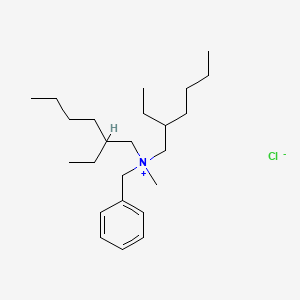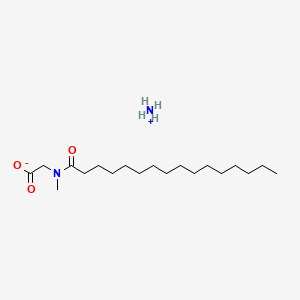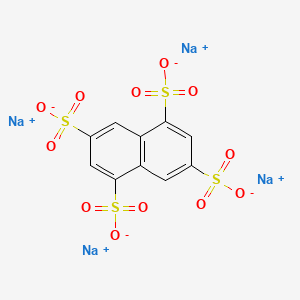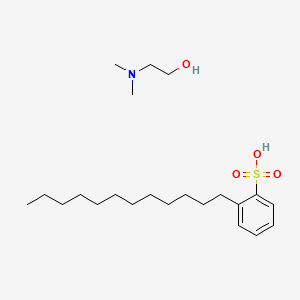
Einecs 303-042-0
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dodecylbenzenesulphonic acid, compound with 2-(dimethylamino)ethanol, typically involves the sulfonation of dodecylbenzene followed by neutralization with 2-(dimethylamino)ethanol. The reaction conditions often include:
Sulfonation: Dodecylbenzene is reacted with sulfur trioxide or oleum to produce dodecylbenzenesulphonic acid.
Neutralization: The resulting acid is then neutralized with 2-(dimethylamino)ethanol to form the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Sulfonation: Using a continuous reactor to sulfonate dodecylbenzene.
Neutralization: The sulfonic acid is continuously neutralized with 2-(dimethylamino)ethanol in a controlled environment to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Dodecylbenzenesulphonic acid, compound with 2-(dimethylamino)ethanol, undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfonates.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
Dodecylbenzenesulphonic acid, compound with 2-(dimethylamino)ethanol, has various applications in scientific research:
Chemistry: Used as a surfactant in chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the study of cell membranes and protein interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of detergents, emulsifiers, and dispersants.
Mechanism of Action
The compound exerts its effects primarily through its surfactant properties. It reduces surface tension, allowing for better interaction between molecules. In biological systems, it can interact with cell membranes, altering their permeability and affecting cellular processes. The molecular targets include lipid bilayers and membrane proteins, and the pathways involved are related to membrane fluidity and protein function.
Comparison with Similar Compounds
Similar Compounds
Dodecylbenzenesulphonic acid: Similar in structure but lacks the 2-(dimethylamino)ethanol component.
Sodium dodecylbenzenesulfonate: A sodium salt form used widely in detergents.
Dodecylbenzenesulfonic acid, compound with triethanolamine: Another surfactant with a different amine component.
Uniqueness
Dodecylbenzenesulphonic acid, compound with 2-(dimethylamino)ethanol, is unique due to its specific combination of a sulfonic acid group with 2-(dimethylamino)ethanol. This combination imparts distinct surfactant properties, making it suitable for specialized applications in both research and industry.
Properties
CAS No. |
94139-26-1 |
|---|---|
Molecular Formula |
C22H41NO4S |
Molecular Weight |
415.6 g/mol |
IUPAC Name |
2-(dimethylamino)ethanol;2-dodecylbenzenesulfonic acid |
InChI |
InChI=1S/C18H30O3S.C4H11NO/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21;1-5(2)3-4-6/h12-13,15-16H,2-11,14H2,1H3,(H,19,20,21);6H,3-4H2,1-2H3 |
InChI Key |
VPBBDMLTWHITCD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O.CN(C)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



